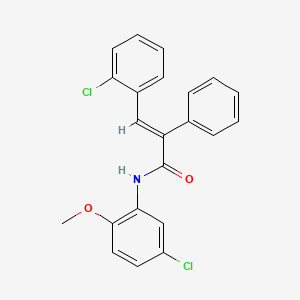
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide is a chemical compound that belongs to the class of acrylamides. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by interacting with specific molecular targets, such as enzymes and receptors. For example, it has been suggested that N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide inhibits the activity of acetylcholinesterase by binding to its active site. Similarly, it has been proposed that the compound inhibits the activity of tyrosinase by chelating the copper ions in its active site.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to possess antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been found to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These effects make N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide a potential candidate for the development of new drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide has several advantages and limitations for lab experiments. One of the main advantages is its potential as a lead compound for the development of new drugs. Additionally, it is relatively easy to synthesize and purify, making it a suitable candidate for various biological assays. However, one of the main limitations is the lack of information regarding its toxicity and pharmacokinetic properties. Therefore, further studies are needed to fully understand the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide.
Direcciones Futuras
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide. One of the main directions is the development of new drugs based on its structure and properties. Additionally, further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetic properties. Furthermore, it would be interesting to investigate the potential of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide as a diagnostic tool for various diseases. Finally, the synthesis of new derivatives of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide could lead to the discovery of new compounds with improved properties.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It exhibits promising anticancer, antitumor, and anti-inflammatory activities and possesses potent inhibitory effects against various enzymes. Despite its advantages, further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetic properties. The development of new drugs based on its structure and properties and the synthesis of new derivatives could lead to the discovery of new compounds with improved properties.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide involves the condensation reaction of 5-chloro-2-methoxyaniline, 2-chlorobenzaldehyde, and phenylacrylic acid in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit promising anticancer, antitumor, and anti-inflammatory activities. Additionally, it has been reported to possess potent inhibitory effects against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These properties make N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide a potential candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO2/c1-27-21-12-11-17(23)14-20(21)25-22(26)18(15-7-3-2-4-8-15)13-16-9-5-6-10-19(16)24/h2-14H,1H3,(H,25,26)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNWWEDAKIBFRT-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

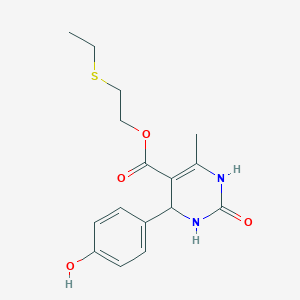
![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)
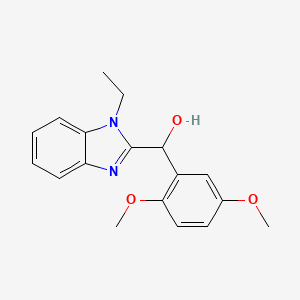


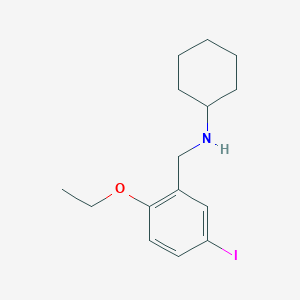

![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)
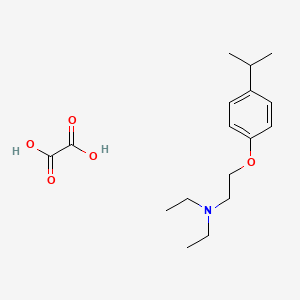
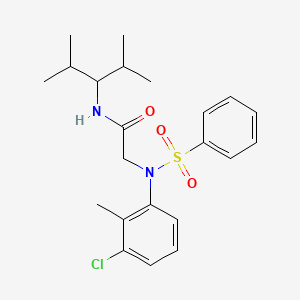
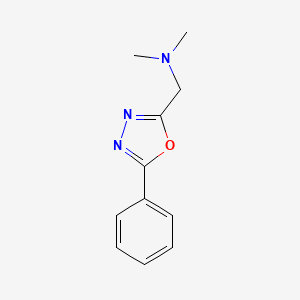

![N,N'-bis[2-(diethylamino)ethyl]terephthalamide](/img/structure/B4927631.png)